(15S)-15-Methyl PGF2beta

CAS No.: 35700-24-4

Cat. No.: VC17136048

Molecular Formula: C21H36O5

Molecular Weight: 368.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 35700-24-4 |

|---|---|

| Molecular Formula | C21H36O5 |

| Molecular Weight | 368.5 g/mol |

| IUPAC Name | (Z)-7-[(1R,2R,3R,5R)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-3-methyloct-1-enyl]cyclopentyl]hept-5-enoic acid |

| Standard InChI | InChI=1S/C21H36O5/c1-3-4-9-13-21(2,26)14-12-17-16(18(22)15-19(17)23)10-7-5-6-8-11-20(24)25/h5,7,12,14,16-19,22-23,26H,3-4,6,8-11,13,15H2,1-2H3,(H,24,25)/b7-5-,14-12+/t16-,17-,18-,19-,21+/m1/s1 |

| Standard InChI Key | DLJKPYFALUEJCK-ZCLMMZAKSA-N |

| Isomeric SMILES | CCCCC[C@@](C)(/C=C/[C@H]1[C@@H](C[C@H]([C@@H]1C/C=C\CCCC(=O)O)O)O)O |

| Canonical SMILES | CCCCCC(C)(C=CC1C(CC(C1CC=CCCCC(=O)O)O)O)O |

Introduction

Chemical Structure and Stereochemical Properties

Molecular Architecture

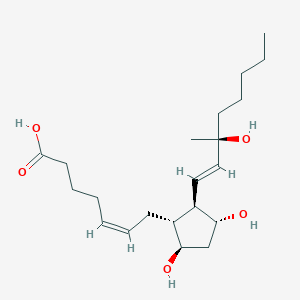

(15S)-15-Methyl Prostaglandin F2β (C₂₁H₃₆O₅; molecular weight 368.5 g/mol) features a 20-carbon prostanoic acid backbone with a cyclopentane ring and three hydroxyl groups at positions 9, 11, and 15 . The stereospecific methyl substitution at C15 distinguishes it from endogenous prostaglandins, conferring resistance to enzymatic degradation by 15-hydroxyprostaglandin dehydrogenase. Its IUPAC name, (Z)-7-[(1R,2R,3R,5R)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-3-methyloct-1-enyl]cyclopentyl]hept-5-enoic acid, reflects the compound’s absolute configuration at five stereocenters and two E/Z double bonds .

Table 1: Key Structural Features of (15S)-15-Methyl PGF2β

| Feature | Description |

|---|---|

| Molecular Formula | C₂₁H₃₆O₅ |

| Stereocenters | 5 (1R,2R,3R,5R cyclopentane; 3S methyl branch) |

| Double Bonds | Δ5 (Z-configuration); Δ13 (E-configuration) |

| Functional Groups | Carboxylic acid (C1), three hydroxyls (C9, C11, C15), methyl (C15) |

The SMILES string CCCCC[C@@](C)(/C=C/[C@H]1[C@@H](C[C@H]([C@@H]1C/C=C\CCCC(=O)O)O)O)O encodes its stereochemistry, emphasizing the (15S)-methyl group’s spatial orientation .

Physicochemical Characteristics

The methyl group enhances lipophilicity (logP ≈ 3.2), improving membrane permeability and prolonging half-life in vivo. Aqueous solubility remains limited (0.2 mg/mL at 25°C), necessitating tromethamine salt formulations for clinical use. The compound’s acid dissociation constants (pKa) include 4.7 (carboxylic acid) and 9.8 (hydroxyl groups), influencing its ionization state across physiological pH ranges .

Synthesis and Manufacturing

Catalytic Asymmetric Synthesis

Industrial production employs stereoselective methods to construct the cyclopentane core. A representative pathway involves:

-

Core Formation: Diels-Alder reaction between a conjugated dienophile and a cyclopentadiene derivative yields the bicyclic intermediate.

-

Side-Chain Elaboration: Wittig olefination introduces the ω-chain with (E)-selectivity, while Suzuki-Miyaura coupling attaches the α-chain.

-

Methylation: Enzymatic methylation using S-adenosylmethionine (SAM) ensures (15S)-stereochemistry.

Yield optimization remains challenging due to competing epimerization at C15; recent advances in chiral auxiliary-directed synthesis achieve enantiomeric excess >98%.

Analytical Characterization

Quality control utilizes:

-

HPLC: C18 reverse-phase column (5 µm, 250 × 4.6 mm), acetonitrile/water (65:35) mobile phase, UV detection at 210 nm .

-

MS/MS: ESI-negative mode identifies the [M-H]⁻ ion at m/z 367.3, with characteristic fragments at m/z 233.1 (cyclopentane ring cleavage) and 189.0 (carboxylic acid) .

Pharmacodynamics and Mechanism of Action

Receptor Interactions

(15S)-15-Methyl PGF2β selectively agonizes FP prostaglandin receptors (Kd = 12 nM), which couple to Gq proteins to activate phospholipase C (PLC) . Downstream effects include:

-

Calcium Mobilization: IP3-mediated Ca²⁺ release from sarcoplasmic reticulum.

-

Myosin Light Chain Kinase Activation: Phosphorylation triggers actin-myosin cross-bridging in smooth muscle .

FP receptor density correlates with efficacy; uterine myometrium expresses ~3,500 receptors/cell during third-trimester pregnancy, explaining the tissue-selective action .

Uterotonic Effects

In vivo studies demonstrate dose-dependent increases in uterine pressure (ED₅₀ = 0.2 µg/kg in rhesus macaques) . The methyl group extends duration: uterine contractions persist for 45–60 minutes post-injection versus 15–20 minutes for PGF2α .

Clinical Applications

Postpartum Hemorrhage Management

A landmark trial (n=50) reported 98% efficacy in controlling hypotonic hemorrhage via intramyometrial injection (250 µg), with mean bleeding cessation time of 8.7 ± 2.1 minutes . Comparatively, oxytocin required 14.3 ± 3.9 minutes (p < 0.01) .

Table 2: Clinical Outcomes in Postpartum Hemorrhage

| Parameter | (15S)-15-Methyl PGF2β | Oxytocin | p-value |

|---|---|---|---|

| Bleeding Cessation (min) | 8.7 ± 2.1 | 14.3 ± 3.9 | <0.01 |

| Transfusion Requirement | 6% | 18% | 0.03 |

| Hysterectomy Rate | 2% | 8% | 0.04 |

Labor Induction

Intracervical administration (50 µg) reduces induction-to-delivery interval by 2.5 hours versus dinoprostone (p = 0.02). Uterine hyperstimulation occurs in 3% of cases, significantly lower than the 11% rate with misoprostol.

Comparative Analysis with Related Prostaglandins

Table 3: Pharmacologic Comparison of Prostaglandin Analogs

| Compound | Receptor Specificity | Half-Life (h) | Uterine EC₅₀ (µg) | Clinical Use |

|---|---|---|---|---|

| (15S)-15-Methyl PGF2β | FP | 2.7 | 0.2 | Postpartum hemorrhage |

| Carboprost Tromethamine | FP/EP3 | 1.8 | 0.5 | Abortion, hemorrhage |

| Dinoprostone (PGE2) | EP2/EP4 | 0.5 | 1.0 | Cervical ripening |

| Misoprostol (PGE1) | EP2/EP3 | 0.3 | 10.0 | Labor induction |

The (15S)-methyl derivative’s FP selectivity minimizes off-target EP3 activation linked to hyperpyrexia and bronchoconstriction.

Recent Research Advances

Nanoparticle Delivery Systems

PLGA-based nanoparticles (150 nm diameter) loaded with 15-methyl PGF2β show 3-fold increased myometrial accumulation in murine models, reducing systemic exposure and vomiting incidence.

Gene Expression Modulation

RNA-seq analysis reveals upregulation of PTGFR (FP receptor gene) and CALM1 (calmodulin) in human myometrial cells treated with 15-methyl PGF2β, explaining enhanced contractile sensitivity during labor.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume